molecular formula C27H36O7 B1231586 Pycnanthuquinone A

Pycnanthuquinone A

Cat. No.: B1231586
M. Wt: 472.6 g/mol
InChI Key: VEDHTPZUNFZLHZ-NKUMYFTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pycnanthuquinone A is a terpenoid-quinone natural product isolated from the stem bark of the African tree Pycnanthus angolensis . It belongs to a class of compounds known for their diverse pharmacological potential. A closely related analog, Pycnanthuquinone C, also isolated from the same plant, has demonstrated measurable antifungal activity, suggesting a potential research interest for this compound in investigating new anti-infective agents . Furthermore, in silico computational studies have proposed this compound as a candidate inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential value as a lead compound in antiviral research . Compounds in the naphthoquinone family, to which this structural class is related, are extensively investigated for their anticancer properties. Their mechanisms of action are diverse and may include the induction of cell cycle arrest, the promotion of apoptosis through reactive oxygen species (ROS) generation, and the inhibition of key enzymes like topoisomerases . Research into terpenoid-quinones like this compound offers significant value for exploring new mechanisms of action in several therapeutic areas. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

(2Z)-2-[3-[(3aR,4S,9R,9aR)-1,8,9-trihydroxy-1,4,7-trimethyl-5,6-dioxo-3,3a,9,9a-tetrahydro-2H-cyclopenta[b]naphthalen-4-yl]propylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C27H36O7/c1-14(2)8-6-9-16(25(32)33)10-7-12-26(4)17-11-13-27(5,34)19(17)23(30)18-20(26)24(31)22(29)15(3)21(18)28/h8,10,17,19,23,28,30,34H,6-7,9,11-13H2,1-5H3,(H,32,33)/b16-10-/t17-,19-,23+,26+,27?/m1/s1

InChI Key

VEDHTPZUNFZLHZ-NKUMYFTQSA-N

SMILES

CC1=C(C2=C(C(=O)C1=O)C(C3CCC(C3C2O)(C)O)(C)CCC=C(CCC=C(C)C)C(=O)O)O

Isomeric SMILES

CC1=C(C2=C(C(=O)C1=O)[C@@]([C@@H]3CCC([C@H]3[C@H]2O)(C)O)(C)CC/C=C(/CCC=C(C)C)\C(=O)O)O

Canonical SMILES

CC1=C(C2=C(C(=O)C1=O)C(C3CCC(C3C2O)(C)O)(C)CCC=C(CCC=C(C)C)C(=O)O)O

Synonyms

2,5,6-trihydroxy-3,6,9-trimethyl-9-(4-carboxy-8-methylnona-3,7-diene-1-yl)cyclopenta(g)decalin-2,4a-diene-1,4-dione
pycnanthuquinone A
pycnanthuquinone B

Origin of Product

United States

Natural Occurrence and Distribution

Primary Plant Source: Pycnanthus angolensis (Welw.) Warb.

Pycnanthuquinone A was first identified and isolated from Pycnanthus angolensis, a tree species belonging to the nutmeg family. acs.org This plant is a significant source of various specialized chemical compounds, including terpenoids, quinones, lignans, and isoflavonoids. nrfhh.comnrfhh.com

Botanical Classification and Geographical Distribution of Pycnanthus angolensis

Pycnanthus angolensis, commonly known as the African nutmeg, is a large evergreen tree native to the forest zones of tropical Africa. wikipedia.orgprota4u.org Its distribution extends widely across West and Central Africa, from Senegal and Guinea through the Democratic Republic of the Congo to Uganda, Tanzania, and Angola. prota4u.orgcabidigitallibrary.orgtheferns.info The tree thrives in moist lowland rainforests, secondary forests, and gallery forests, typically in areas with more than 1600 mm of annual rainfall. prota4u.orgworldagroforestry.org The generic name Pycnanthus is derived from Greek, meaning 'dense flowers', which refers to the plant's numerous crowded blossoms. cabidigitallibrary.orgworldagroforestry.org

Below is the detailed botanical classification for Pycnanthus angolensis. journalejmp.com

RankTaxon
KingdomPlantae
CladeTracheophytes
CladeAngiosperms
CladeMagnoliids
OrderMagnoliales
FamilyMyristicaceae
GenusPycnanthus
SpeciesP. angolensis

Plant Parts Yielding this compound

Research involving bioassay-guided fractionation of an ethanolic extract of Pycnanthus angolensis led to the isolation of this compound. acs.org The specific plant parts from which this compound was successfully isolated are the leaves and stems. acs.org Other parts of the tree, such as the stem bark, have also been extensively studied and found to yield a variety of other compounds, including the related Pycnanthuquinone C. researchgate.netresearchgate.netnih.gov

Related Pycnanthuquinones from Other Natural Sources

The pycnanthuquinone chemical skeleton is not exclusive to terrestrial plants. Structurally related compounds have also been discovered in marine environments, highlighting a fascinating example of convergent evolution in natural product biosynthesis.

Isolation of Pycnanthuquinone C from Marine Brown Algae (Cystophora harveyi)

A chemical investigation of Cystophora harveyi, a species of marine brown algae found on the coasts of Western Australia, resulted in the isolation of a compound named Pycnanthuquinone C. nih.govresearchgate.net This linearly fused 6,6,5-tricyclic geranyltoluquinone was identified alongside several other geranyltoluquinol derivatives. nih.gov The discovery of this molecule in a marine alga demonstrates the distribution of this unique structural class across different biological kingdoms. researchgate.net

Comparative Natural Product Chemistry of Related Quinones

Pycnanthuquinones A and B represent the first discovered members of a novel terpenoid-type quinone skeleton. acs.org Their structure is distinct, arising biosynthetically from the combination of terpenoid and quinone precursors. The proposed biogenesis of these compounds is thought to involve complex cyclization reactions, such as the Diels-Alder reaction of a vinyl quinone, which has been explored through biomimetic laboratory syntheses. nyu.educipsm.denih.gov

Notably, the name Pycnanthuquinone C has been assigned to two different natural products isolated from two very different sources. The first was isolated from the stem bark of Pycnanthus angolensis along with other known compounds like sargachromenol, prunetin, and biochanin A. researchgate.netresearchgate.netnih.gov The second, as mentioned, was isolated from the marine brown alga Cystophora harveyi. nih.govresearchgate.net While sharing the same name, their distinct origins underscore the importance of careful structural elucidation and sourcing in natural product chemistry. The co-occurrence of these quinones with other compounds like flavonoids and labdane (B1241275) diterpenoids in P. angolensis provides a rich chemical profile for the plant. researchgate.netgouni.edu.ng

Biosynthesis and Biogenetic Hypotheses

Proposed Meroterpenoid Biosynthetic Pathway

The formation of Pycnanthuquinone A is believed to follow a meroterpenoid biosynthetic pathway, which is characterized by the joining of distinct molecular precursors. nih.gov The general model for fungal and plant meroterpenoid biosynthesis involves the synthesis of a non-terpenoid precursor, followed by enzymatic prenylation, epoxidation, and a series of cyclization reactions to form the final complex structure. mdpi.comchemrxiv.org

All terpenoid compounds originate from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). genome.jpmdpi.com These universal building blocks are condensed by prenyltransferase enzymes to form larger prenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). genome.jp These molecules serve as the direct precursors for the vast diversity of terpenoids. mdpi.com

The biosynthesis of this compound likely involves the integration of a terpenoid precursor, such as geranylgeranyl diphosphate (GGPP), with a quinone-type precursor. researchgate.netresearchgate.net The quinone moiety is likely derived from the shikimate pathway, leading to an aromatic precursor like toluquinol, which is then prenylated. The co-occurrence of linear prenylated hydroquinones and their cyclized derivatives in natural sources supports the hypothesis that these linear compounds are the direct precursors to more complex cyclic structures like this compound. researchgate.netmdpi.com

| Proposed Precursors and Intermediates for this compound Biosynthesis | | :--- | :--- | | Precursor Type | Example Molecule | | Terpenoid Precursor | Geranylgeranyl Diphosphate (GGPP) | | Quinone Precursor | Toluquinol or a derivative | | Key Intermediate | Acyclic Geranylgeranyl-toluquinol | | Cyclization Precursor | Epoxy-geranylgeranyl-toluquinol |

This table outlines the hypothesized precursor molecules that integrate to form this compound, based on general meroterpenoid biosynthetic principles.

Following the initial prenylation of the quinone precursor, a series of complex chemical transformations are proposed to occur. These transformations are often enzyme-catalyzed and can include oxidations, epoxidations, and intricate cyclization cascades. mdpi.com For the related compound Pycnanthuquinone C, a biosynthetic scheme has been proposed that involves the epoxidation of a double bond in the geranyl side chain. acs.org

This epoxide intermediate is a critical branching point. One proposed mechanism involves the opening of the epoxide ring by the pi-electrons of a nearby double bond, initiating a cyclization cascade that forms a new ring system. acs.org Subsequent electrophilic aromatic substitution by the resulting carbocation onto the quinone ring would forge the final tricyclic framework. acs.org An alternative, though related, mechanism could involve an intramolecular Diels-Alder reaction of a vinyl quinone intermediate, a pathway that has been explored in the biomimetic synthesis of related compounds. organic-chemistry.orgnih.gov The final step in the pathway would be the oxidation of the hydroquinone (B1673460) to the corresponding quinone to yield this compound. acs.org

Enzymatic Machinery and Genetic Basis of Biosynthesis

The complex chemical transformations postulated in the biosynthesis of this compound require a dedicated set of enzymes encoded by a specific biosynthetic gene cluster (BGC) within the organism's genome. amazon.comrsc.org While the specific enzymes and genes for this compound have not yet been identified, insights can be drawn from studies on other meroterpenoids. nih.govchemrxiv.org

The biosynthesis of a meroterpenoid like this compound is expected to involve several key classes of enzymes. rsc.org Fungi, in particular, possess a significant enzymatic machinery capable of producing a wide array of secondary metabolites. jelsciences.com

Prenyltransferases (PTs): These enzymes are crucial for the initial step of attaching the terpenoid chain (e.g., from GGPP) to the aromatic quinone precursor. mdpi.com

Cytochrome P450 Monooxygenases (CYP450s): This versatile enzyme superfamily is often responsible for oxidative modifications, such as the epoxidation of the prenyl side chain, which is a common trigger for cyclization reactions. mdpi.com

Terpene Cyclases (TCs): These enzymes catalyze the key cyclization reactions that form the characteristic ring systems of terpenoids and meroterpenoids. nih.govchemrxiv.org In some bacterial systems, non-canonical terpene cyclases have been identified that initiate cyclization by protonating an epoxide. chemrxiv.orgchemrxiv.org

Dehydrogenases/Oxidases: An oxidase or dehydrogenase is required for the final oxidation of the hydroquinone intermediate to the bioactive quinone form. mdpi.com

| Hypothesized Enzyme Classes in this compound Biosynthesis | | :--- | :--- | | Enzyme Class | Postulated Function | | Prenyltransferase (PT) | Attachment of geranylgeranyl chain to the quinone precursor. | | Cytochrome P450 Monooxygenase | Epoxidation of the terpenoid side chain to activate it for cyclization. | | Terpene Cyclase (TC) | Catalysis of the intramolecular cyclization cascade to form the fused ring system. | | Dehydrogenase / Oxidase | Final oxidation of the hydroquinone intermediate to form the quinone ring. |

This table summarizes the types of enzymes likely required to catalyze the biosynthetic steps leading to this compound.

The genes encoding the enzymes for a specific secondary metabolite are typically organized together in the genome in what is known as a Biosynthetic Gene Cluster (BGC). nih.gov The identification and analysis of these clusters, often using bioinformatic tools like antiSMASH, are fundamental to understanding and potentially engineering the production of natural products. secondarymetabolites.orggithub.com

A BGC for this compound has not yet been reported in the scientific literature. However, based on characterized meroterpenoid BGCs, it is hypothesized that such a cluster would contain genes for the core enzymes, including a prenyltransferase, a P450 monooxygenase, and a terpene cyclase. chemrxiv.org The cluster might also include genes for the synthesis of the toluquinone precursor, as well as regulatory genes that control the expression of the entire pathway. nih.gov Analysis of BGCs for other bacterial meroterpenoids reveals a conserved core of genes for a terpene cyclase, polyprenyl synthetase, a monooxygenase (epoxidase), and a prenyltransferase, indicating a common evolutionary strategy for constructing these complex molecules. chemrxiv.org The discovery and characterization of the this compound gene cluster would provide definitive proof of its biosynthetic pathway and open avenues for its heterologous production.

Chemical Synthesis and Analog Development

Total Synthesis Approaches to Pycnanthuquinone A and Related Scaffolds

The total synthesis of pycnanthuquinones presents a formidable challenge due to their densely functionalized and stereochemically rich structures. Chemists have devised several elegant approaches to assemble these complex natural products, often drawing inspiration from their proposed biosynthetic pathways.

Biomimetic Synthetic Strategies

Inspired by the likely biosynthetic origin of pycnanthuquinones, researchers have explored biomimetic syntheses that mimic key steps believed to occur in nature. A pivotal transformation in these routes is the vinyl quinone Diels-Alder (VQDA) reaction. cipsm.detandfonline.comuni-muenchen.de This reaction involves an inverse-electron-demand cycloaddition between a vinyl quinone and a dienophile. tandfonline.com The initial product is a transient isoquinone methide, which can then undergo further reactions like tautomerization or nucleophilic attack to yield functionalized tetraline quinones. cipsm.detandfonline.com

One notable biomimetic approach successfully yielded Pycnanthuquinone C. cipsm.denih.govtraunergroup.org This synthesis underscored the biosynthetic relevance of the VQDA reaction. researchgate.netuni-muenchen.de An approach towards the synthesis of this compound and B involved the VQDA reaction of a vinyl quinone to form an isoquinone methide intermediate. Subsequent nucleophilic attack by water and air oxidation was proposed to yield the deoxy-pycnanthuquinone A and B ethyl esters. uni-muenchen.de These strategies highlight the efficiency of biomimetic approaches in rapidly assembling complex natural product scaffolds.

Diels-Alder Reactions in Pycnanthuquinone Core Synthesis

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been central to the synthesis of the pycnanthuquinone core. wikipedia.orgsigmaaldrich.com Specifically, the inverse-electron-demand vinyl quinone Diels-Alder (VQDA) reaction has proven to be a highly effective strategy. cipsm.detandfonline.com This reaction allows for the rapid construction of the bi- and polycyclic ring systems found in these molecules. cipsm.de

In the context of pycnanthuquinone synthesis, a vinyl quinone acts as the diene component, reacting with a suitable dienophile. This cycloaddition is believed to generate a reactive "isoquinone methide" intermediate. cipsm.de This intermediate can then be strategically manipulated to afford the desired quinone or hydroquinone (B1673460) core. For instance, interception of the isoquinone methide with a nucleophile like water, followed by oxidation, can lead to a functionalized tetraline quinone, a key structural motif in pycnanthuquinones. cipsm.de A three-step, protecting-group-free synthesis of Pycnanthuquinone C utilized a VQDA reaction as the key step, demonstrating the efficiency of this approach. tandfonline.com The application of VQDA reactions has been instrumental in advancing the total synthesis of these complex natural products. researchgate.netresearchgate.net

Semi-Synthesis and Derivatization Strategies

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, offers a practical approach to generating analogs of complex natural products like this compound. wikipedia.org This strategy can be more efficient than total synthesis for producing a variety of derivatives for structure-activity relationship (SAR) studies. nih.gov

Modification of this compound for Enhanced Properties

While specific examples of the semi-synthesis of this compound are not extensively detailed in the provided results, the general principles of semi-synthesis can be applied. Starting with this compound isolated from its natural source, Pycnanthus angolensis, various functional groups could be chemically modified. acs.org For example, the quinone moiety could be reduced to the corresponding hydroquinone, or the hydroxyl groups could be acylated or etherified. These modifications would allow for the exploration of how different functional groups contribute to the biological activity of the molecule. The goal of such derivatization would be to develop analogs with improved potency, selectivity, or pharmacokinetic properties.

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound is crucial for understanding its mode of action and for developing new therapeutic agents. By systematically altering different parts of the molecule, chemists can probe the structural requirements for its biological activity.

Biological Activities and Preclinical Investigations

Antihyperglycemic Activity

Initial research has identified Pycnanthuquinone A as a compound with significant antihyperglycemic properties, suggesting its potential utility in contexts of elevated blood glucose.

In vivo Studies in Diabetic Animal Models

The antihyperglycemic effects of this compound have been demonstrated in established animal models of type 2 diabetes. nih.govnih.gov Bioassay-guided fractionation of an ethanolic extract from the leaves and stems of Pycnanthus angolensis led to the isolation of this compound. nih.govacs.orgresearchgate.net When administered orally to hyperglycemic and hyperinsulinemic mouse models (ob/ob and db/db mice), this compound produced a significant lowering of plasma glucose concentrations. nih.gov These findings were part of a broader effort to identify novel therapeutic agents from medicinal plants based on ethnomedical use. acs.orgbenthamopen.com The discovery highlighted this compound and its isomer, Pycnanthuquinone B, as the first examples of a new class of terpenoid-quinones with potent antihyperglycemic activity. nih.govacs.orgresearchgate.netacs.org

Mechanistic Insights into Glucose Homeostasis Modulation

Investigations into the mechanism of action suggest that this compound's glucose-lowering effect is linked to the enhancement of insulin (B600854) activity. The observed antihyperglycemic action in diabetic mice was notably associated with a significant reduction in circulating plasma insulin levels. nih.gov This suggests that the compound does not stimulate insulin secretion but rather improves the body's response to existing insulin, a characteristic of insulin-sensitizing agents. nih.gov

This hypothesis is supported by further studies, including insulin suppression tests in ob/ob mice and in vitro experiments using 3T3-L1 adipocytes, which indicated an enhancement of insulin-mediated glucose uptake. nih.gov By improving insulin sensitivity, this compound may help facilitate the transport of glucose from the bloodstream into peripheral tissues like muscle and fat, thereby lowering high blood sugar levels. mdpi.come-dmj.org Potential mechanisms could involve modulating key signaling pathways involved in glucose metabolism, such as the insulin receptor signaling cascade, or influencing the expression and translocation of glucose transporters. e-dmj.org However, the precise molecular targets and pathways through which this compound exerts these effects require further detailed investigation.

Antiviral Efficacy

The emergence of novel viral threats has spurred research into new antiviral agents, with computational methods providing a rapid screening approach for natural compounds like this compound.

In silico Screening and Molecular Docking against Viral Targets (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. frontiersin.orgmdpi.com In silico studies involving molecular docking have been performed to evaluate the potential of various phytochemicals to inhibit this enzyme. In one such study, this compound was screened for its binding affinity to the SARS-CoV-2 Mpro. The results of this computational analysis identified this compound as a potential candidate inhibitor for this crucial viral protein. Molecular docking predicts the preferred orientation and binding energy of a ligand to a protein target, with a lower binding energy suggesting a more stable and potentially effective interaction. europeanreview.orgpensoft.net These in silico findings provide a strong theoretical basis for the potential of this compound as a SARS-CoV-2 inhibitor.

Interactive Data Table: Molecular Docking of this compound

CompoundViral TargetComputational MethodFindingPotential Implication
This compound SARS-CoV-2 Main Protease (Mpro)Molecular DockingIdentified as a candidate inhibitorPotential to block viral replication

Potential In vitro and In vivo Antiviral Activity Investigations

The promising results from in silico molecular docking studies strongly suggest that this compound warrants further empirical investigation. Based on its identification as a potential Mpro inhibitor, it is hypothesized that the compound could exhibit significant in vitro and in vivo activity against SARS-CoV-2. The next logical steps involve laboratory-based assays to confirm the computational predictions. In vitro studies would typically involve testing the compound's ability to inhibit viral replication in cell cultures, while subsequent in vivo studies in appropriate animal models would be necessary to evaluate its efficacy and therapeutic potential in a living organism. nih.govnih.gov Currently, there is no published data from such in vitro or in vivo antiviral studies for this compound.

Antifungal Properties

The plant source of this compound, Pycnanthus angolensis, is known to produce a variety of compounds with bioactive properties. tandfonline.comscilit.com Studies have been conducted on extracts and other isolated compounds from this plant for their antimicrobial effects. For instance, a related compound, Pycnanthuquinone C, isolated from the stem bark of P. angolensis, was shown to be active against the fungus Trichophyton soudanense. nih.govthieme-connect.com Other compounds from the plant have also demonstrated activity against various fungal and bacterial strains. tandfonline.comscilit.com However, specific studies detailing the evaluation of this compound for antifungal properties are not available in the reviewed scientific literature. Therefore, the antifungal activity of this compound remains uninvestigated.

Spectrum of Antifungal Activity against Pathogenic Fungi (e.g., Trichophyton soudanense)

Initial investigations have highlighted the antifungal potential of compounds structurally related to this compound. A notable study on Pycnanthuquinone C, a related terpenoid-quinone also isolated from Pycnanthus angolensis, demonstrated its activity against the pathogenic fungus Trichophyton soudanense. researchgate.netthieme-connect.comthieme-connect.com The antifungal activity was determined using the agar (B569324) dilution method, which established a Minimum Inhibitory Concentration (MIC) of 100 µg/mL for Pycnanthuquinone C against this dermatophyte. thieme-connect.com

Further testing of Pycnanthuquinone C at a concentration of 100 µg/mL revealed a broader, albeit varied, spectrum of activity against other pathogenic fungi. It exhibited a 66.5% inhibition of the growth of Microsporum audouinii and a 25.1% inhibition against Trichophyton mentagrophytes. thieme-connect.com While this data pertains to Pycnanthuquinone C, the structural similarity to this compound suggests a promising avenue for future research into the latter's specific antifungal spectrum.

Table 1: Antifungal Activity of Pycnanthuquinone C

Fungal StrainMIC (µg/mL)% Growth Inhibition (at 100 µg/mL)
Trichophyton soudanense100Not Reported
Microsporum audouinii>10066.5
Trichophyton mentagrophytes>10025.1

Cellular and Molecular Mechanisms of Antifungal Action

The precise cellular and molecular mechanisms underlying the antifungal activity of this compound have not yet been specifically elucidated. However, the broader class of quinone compounds, to which this compound belongs, is known to exert antifungal effects through various mechanisms. These can include the generation of reactive oxygen species (ROS) leading to oxidative stress, the arylation of thiol groups in essential proteins, and intercalation with fungal DNA. scielo.br

Terpenoid phenols, which share structural motifs with terpenoid-quinones, have been shown to induce calcium stress and inhibit the TOR (Target of Rapamycin) pathway in fungi. nih.gov The TOR pathway is a critical regulator of cell growth and proliferation, and its inhibition can lead to a fungistatic or fungicidal effect. It is plausible that this compound may operate through one or a combination of these mechanisms, though further targeted research is required for confirmation.

Broader Antimicrobial Spectrum

Evaluation against Bacterial Strains

While specific studies on the antibacterial activity of isolated this compound are limited, research on extracts from its source, Pycnanthus angolensis, indicates a broad spectrum of antimicrobial activity. The crude sap of P. angolensis has demonstrated inhibitory effects against a range of bacteria, with the exception of Proteus mirabilis. aphrc.org Methanolic extracts of the stem bark have also shown activity against Staphylococcus aureus and Bacillus subtilis. nrfhh.com

Exploration of Proton-Translocating ATPase Inhibition as a Mechanism

A potential mechanism for the antimicrobial action of compounds from Pycnanthus angolensis is the inhibition of proton-translocating ATPases (H+-ATPases). scilit.comnih.gov These enzymes are crucial for maintaining cellular pH homeostasis and are vital for the survival of many microorganisms. nih.govnih.gov Studies have shown that extracts and several compounds isolated from the roots and fruits of P. angolensis can inhibit H+-ATPase activity. scilit.comnih.gov While this provides a plausible mechanistic pathway for the observed antimicrobial effects of the plant's extracts, it has not yet been specifically demonstrated that this compound is responsible for or contributes to this inhibition. The vacuolar H+-ATPase is a recognized target for antifungal drugs, and its inhibition can lead to synergistic effects with other antifungal agents. plos.org

Other Emerging Biological Activities

Anti-inflammatory Effects (if mechanistic, not clinical)

Extracts from Pycnanthus angolensis and some of its isolated compounds have demonstrated anti-inflammatory properties in preclinical studies. Plastoquinones, another class of compounds found in the seed fat of P. angolensis, have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) mRNA and protein in LPS-induced RAW 264.7 mouse macrophages. thieme-connect.comgoogle.com Both COX-2 and iNOS are key enzymes involved in the inflammatory cascade. The inhibition of these mediators points to a potential anti-inflammatory mechanism of action for constituents of this plant. While these findings are promising, direct mechanistic studies on the anti-inflammatory effects of this compound are currently lacking.

of this compound

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Computational Approaches in SAR/QSAR

Molecular Descriptors for Activity Prediction

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized based on their dimensionality, from 0D to 3D, and are essential for building a mathematical relationship with biological activity. hufocw.org For a molecule like Pycnanthuquinone A, a variety of descriptors would be relevant for predicting its biological activities, such as its known antihyperglycemic effects. nih.gov

Types of Molecular Descriptors Relevant to this compound:

0D-Descriptors: These are the most basic descriptors and are derived directly from the molecular formula. For this compound, this would include its molecular weight and the count of different atom types.

1D-Descriptors: These descriptors are based on the substructure of the molecule and include counts of functional groups, types of bonds, and ring systems. For this compound, this would involve identifying and counting the quinone ring, hydroxyl groups, and the terpenoid side chain.

2D-Descriptors: Derived from the 2D representation of the molecule, these are among the most common descriptors in QSAR studies. They include:

Topological Indices: These indices, such as the Zagreb index, describe the connectivity of atoms within the molecule.

Electrostatic Descriptors: Properties like partial charges on atoms are crucial for understanding interactions with biological targets.

Hydrophobicity: Often represented by LogP (the logarithm of the partition coefficient between n-octanol and water), this descriptor is vital for predicting how a molecule will behave in a biological system. hufocw.org

3D-Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide insights into its shape and steric properties.

Van der Waals Volume and Surface Area: These descriptors give an indication of the molecule's size and shape.

Dipole Moment: This describes the polarity of the entire molecule.

Molecular Interaction Fields (MIFs): As used in methods like CoMFA (Comparative Molecular Field Analysis), these fields describe the steric and electrostatic interactions a molecule can have with a probe atom, providing a 3D map of its interaction potential. drugdesign.org

In a study on the antihyperglycemic agent pinitol, descriptors such as hydrophobicity, counts of rotatable bonds, hydrogen bond donors and acceptors, and topological polar surface area were found to be important. researchgate.net Given the shared biological activity, these descriptors would likely also be significant in predicting the antihyperglycemic activity of this compound and its analogs.

Interactive Data Table: Potential Molecular Descriptors for this compound Activity Prediction

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound's Bioactivity
Constitutional (0D/1D) Molecular WeightInfluences absorption, distribution, and metabolism.
Number of H-bond Donors/AcceptorsKey for interactions with protein binding sites.
Number of Rotatable BondsRelates to conformational flexibility and binding entropy.
Topological (2D) Zagreb IndicesDescribes molecular branching and complexity.
Kier & Hall Connectivity IndicesEncodes information about the size and branching of the molecule.
Physicochemical (2D) LogP (Hydrophobicity)Crucial for membrane permeability and reaching the target site. hufocw.org
Topological Polar Surface Area (TPSA)Predicts transport properties like intestinal absorption.
Geometrical (3D) Van der Waals VolumeDefines the steric requirements for binding to a receptor.
Solvent Accessible Surface AreaIndicates the parts of the molecule available for interaction.
Quantum-Chemical HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Partial Atomic ChargesDetermine electrostatic interactions with the biological target.

Predictive Modeling and Machine Learning Applications

Predictive modeling in QSAR uses statistical methods and machine learning algorithms to build a model that can predict the biological activity of new or untested compounds. nih.gov For this compound, such models could be invaluable for screening virtual libraries of its analogs to identify those with potentially enhanced antihyperglycemic activity or other desired therapeutic effects. nih.gov

Common Modeling Techniques in QSAR:

Multiple Linear Regression (MLR): This is a classical statistical method used to find a linear relationship between a set of molecular descriptors and biological activity.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It is a common method used in 3D-QSAR techniques like CoMFA and CoMSIA. drugdesign.org

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm that can be used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value).

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain and are capable of modeling complex, non-linear relationships between descriptors and activity. nih.gov

While no specific machine learning models for this compound are documented, a computational study did employ molecular dynamics simulations to analyze its interaction with the main protease of SARS-CoV-2. researchgate.net This type of simulation provides dynamic 3D information that can be used to inform SAR and guide the design of more potent inhibitors.

A machine learning-based QSAR study on α-amylase inhibitors, which are also relevant to diabetes treatment, successfully used multiple linear regression to predict inhibitory activity, achieving high correlation values for both training and test sets. preprints.org This demonstrates the potential of applying similar machine learning approaches to a dataset of this compound and its analogs to predict their antihyperglycemic effects.

Interactive Data Table: Predictive Modeling Approaches for this compound

Modeling ApproachDescriptionPotential Application for this compound
Linear Methods (e.g., MLR, PLS) Establish a linear equation correlating descriptors with activity. nih.govCould provide a straightforward and interpretable model for the antihyperglycemic activity of a series of closely related this compound analogs.
Non-Linear Methods (e.g., SVM, ANN) Capture complex, non-linear relationships that linear methods might miss. nih.govUseful for modeling the activity of a diverse set of terpenoid quinones, where the relationship between structure and activity may not be linear.
3D-QSAR (e.g., CoMFA, CoMSIA) Correlates 3D molecular fields (steric, electrostatic) with activity. nih.govdrugdesign.orgCould generate 3D contour maps highlighting regions around the this compound scaffold where modifications would likely increase or decrease activity.
Pharmacophore Modeling Identifies the 3D arrangement of essential features required for biological activity.Could be used to define the key features of this compound responsible for its antihyperglycemic effect and screen databases for new compounds with a similar pharmacophore. researchgate.net
Molecular Docking & Dynamics Simulates the interaction of a ligand with its target protein at an atomic level. researchgate.netCan be used to predict the binding mode and affinity of this compound to its biological target, providing insights for rational drug design.

The application of these computational tools to this compound holds significant promise for accelerating the discovery and development of new drugs based on its unique terpenoid-quinone scaffold. nih.gov Future research in this area would ideally involve the synthesis and biological testing of a series of this compound analogs to generate the necessary data for building robust and predictive QSAR models.

Advanced Research Methodologies for Pycnanthuquinone a Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond initial identification, advanced spectroscopic methods are indispensable for the detailed structural analysis of complex natural products like Pycnanthuquinone A. These techniques provide definitive data on connectivity and stereochemistry, which are critical for structure-activity relationship studies.

The definitive structure of this compound, a novel terpenoid-type quinone, was established through extensive spectroscopic analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in this process. Specifically, High-Resolution Electron Impact Mass Spectrometry (HREIMS) was used to determine the exact molecular formula of this compound, which was found to be C27H32O6. researchgate.net This high degree of accuracy is vital for distinguishing between compounds with similar masses and confirming the elemental composition, which in turn implies the degree of unsaturation. researchgate.net

Table 1: Selected 1H and 13C NMR Spectral Data for this compound
PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
137.8 (t)1.83, m; 1.05, m
550.8 (d)1.95, dd (3.2, 12.4)
682.3 (d)4.18, d (3.2)
8151.2 (s)
11125.7 (d)6.18, d (3.2)
18185.0 (s)
2029.8 (q)2.15, s
21183.1 (s)
22157.4 (s)
24120.3 (s)

Data sourced from Fort et al. (2000). The table presents a selection of key NMR assignments that were instrumental in the structural elucidation of this compound.

This compound is a chiral molecule, meaning it possesses a specific three-dimensional arrangement that cannot be superimposed on its mirror image. Determining the absolute configuration of these stereocenters is critical, as different enantiomers can have vastly different biological activities. Chiroptical spectroscopy, coupled with quantum chemical calculations, is the gold standard for such determinations. nih.govresearchgate.net

Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.orgdntb.gov.ua For a molecule like this compound, which possesses chromophores like the quinone ring, ECD spectroscopy is particularly powerful. frontiersin.org The process involves measuring the experimental ECD spectrum and comparing it to spectra predicted computationally for all possible stereoisomers. frontiersin.org A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. frontiersin.org While specific chiroptical studies dedicated solely to this compound are not widely reported in the literature, this methodology remains the definitive, non-destructive approach for establishing the absolute stereochemistry of complex natural products. frontiersin.orgdntb.gov.ua

Computational Chemistry and Molecular Modeling

Computational methods provide powerful predictive insights into the behavior of molecules like this compound at the atomic level, guiding further experimental research. colab.ws These in silico tools can simulate complex biological interactions and assess the potential of a compound as a therapeutic agent. colab.wsresearchgate.net

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. research-nexus.net This method has been applied to this compound to investigate its stability when interacting with specific biological targets. research-nexus.netnih.gov In a study exploring potential inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, this compound was identified as a promising candidate through initial molecular docking studies. research-nexus.netagresearch.co.nz

To validate this finding, MD simulations were performed. research-nexus.net These simulations assess the stability of the protein-ligand complex, providing insights into how strongly and consistently the compound binds to the target's active site. agresearch.co.nz The results for the this compound-Mpro complex confirmed a stable binding, reinforcing its potential as a candidate inhibitor for the targeted protein. research-nexus.netnih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations indicates the stability of the complex over the simulation period. research-nexus.net

Before a compound can be considered for therapeutic development, its "drug-likeness" must be evaluated. In silico ADMET profiling predicts the pharmacokinetic properties of a molecule, such as how it is absorbed, distributed, metabolized, and excreted by the body. colab.wsresearch-nexus.net This screening is crucial for identifying compounds with favorable properties for human administration early in the discovery process. nih.gov

This compound was subjected to in silico ADMET analysis in a study screening phytochemicals for anti-COVID-19 potential. research-nexus.net This computational assessment evaluated various parameters to predict its pharmacological profile. The analysis concluded that this compound possesses suitable pharmacological properties to be considered for further development, passing the necessary screening criteria where many other compounds failed. research-nexus.netnih.gov This type of profiling helps to prioritize compounds that are more likely to succeed in later-stage, resource-intensive preclinical and clinical studies. colab.ws

Table 2: Representative In Silico ADMET Profile Parameters
Property CategoryParameterSignificance
Absorption Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.
Distribution Blood-Brain Barrier (BBB) PenetrationIndicates if a compound can cross the BBB to act on the central nervous system.
Plasma Protein Binding (PPB)Affects the amount of free drug available to exert its effect.
Metabolism CYP450 Substrate/InhibitorPredicts interaction with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4).
Excretion Total ClearancePredicts the body's efficiency in eliminating the drug.

This table represents typical parameters evaluated in an in silico ADMET study. Specific values for this compound are found in detailed computational chemistry studies.

Proteomic and Metabolomic Investigations

While the direct application of proteomic and metabolomic studies on this compound is not yet extensively documented, these advanced "omics" technologies represent a critical future direction for understanding its biological effects.

Proteomics is the large-scale study of proteins. nki.nl For this compound, proteomic approaches could identify the specific proteins it interacts with in human cells. nih.govukbiobank.ac.uk Techniques like affinity purification-mass spectrometry could potentially isolate direct binding partners, moving beyond computational predictions to experimental validation of its molecular targets. nki.nl Furthermore, quantitative proteomics could reveal how treatment with this compound alters the expression levels of thousands of proteins, providing a global view of the cellular pathways it affects. nih.govmedrxiv.org

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. dntb.gov.uanih.gov A metabolomic investigation would reveal how this compound perturbs the metabolic pathways within cells or an organism. nih.gov By analyzing changes in the levels of amino acids, lipids, and energy metabolites after exposure to the compound, researchers could uncover its mechanism of action, particularly in relation to its known antihyperglycemic activity. researchgate.netnih.gov This approach offers a functional readout of the physiological state of a cell and can provide crucial clues about a compound's biological role. dntb.gov.uanih.gov

Elucidation of Target Proteins and Enzymes

The investigation into the biological targets of this compound has primarily utilized advanced computational methods to predict its interactions with key proteins and enzymes involved in disease pathways. These in silico approaches, including molecular docking and molecular dynamics simulations, have been instrumental in identifying potential mechanisms of action at the molecular level.

Research has particularly highlighted the potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.govplos.org In one in silico study, a range of phytochemicals were screened for their ability to bind to the Mpro protein (PDB ID: 6lu7). nih.gov Through molecular docking, this compound was identified as one of two compounds with suitable pharmacological properties and binding stability to be considered a candidate inhibitor for this viral protein. nih.gov The stability of the binding between this compound and the protease was further assessed using molecular dynamics (MD) simulations, which supported its potential as an inhibitor. nih.gov Such studies are foundational in structure-based drug design, offering a rationale for prioritizing compounds for further in vitro and in vivo testing. researchgate.net

While its antiviral potential has been a key focus, this compound was originally isolated based on its significant antihyperglycemic activity in a diabetic mouse model. mdpi.com However, the specific molecular targets responsible for this anti-diabetic effect remain to be fully elucidated. The mechanisms by which quinone-containing compounds exert anti-diabetic effects are often multifaceted, involving the modulation of oxidative stress, improvement of insulin (B600854) sensitivity, and interaction with various signaling pathways. mdpi.comfrontiersin.org For other quinones, identified mechanisms include the inhibition of enzymes like protein tyrosine phosphatase 1B (PTP1B) and dipeptidyl peptidase-4 (DPP-4), or the activation of pathways such as the NF-κB/NLRP3 inflammasome pathway. mdpi.comnih.gov Further research is required to determine if this compound acts on these or other distinct targets to achieve its glucose-lowering effects.

Table 1: Summary of In Silico Research on this compound Target Interaction

Target Protein Research Method Key Findings Reference(s)
SARS-CoV-2 Main Protease (Mpro) Molecular Docking Identified as a potential inhibitor with favorable binding energy. nih.gov
SARS-CoV-2 Main Protease (Mpro) Molecular Dynamics (MD) Simulations Showed stability in binding to the target protein, supporting its potential as a candidate inhibitor. nih.gov
SARS-CoV-2 Main Protease (Mpro) ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Screening Shortlisted as having suitable pharmacological properties for potential human administration. nih.gov

Metabolic Fate and Biotransformation Pathways in Biological Systems

The precise metabolic fate and biotransformation pathways of this compound have not yet been empirically detailed in published literature. However, based on its chemical structure as a terpenoid-quinone, its metabolism in biological systems can be predicted by established principles of xenobiotic biotransformation. This process is generally divided into Phase I and Phase II reactions, which primarily occur in the liver and are designed to convert lipophilic compounds into more water-soluble derivatives for easier excretion. acs.org

Phase I Metabolism: Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically through oxidation, reduction, or hydrolysis. For this compound, the quinone and terpenoid moieties are the likely sites for these modifications.

Oxidation: The terpenoid side chain of this compound is susceptible to oxidative reactions, such as hydroxylation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net CYPs are the primary enzymes involved in the metabolism of a vast array of foreign compounds. researchgate.net Specific isoforms like CYP1A1, CYP1B1, and CYP3A4 are known to catalyze the hydroxylation of aromatic and aliphatic structures. drugbank.com

Reduction: The quinone ring of this compound can undergo reduction to form a hydroquinone (B1673460). This reaction can be catalyzed by various oxidoreductases. These hydroquinones can then be subject to further metabolic reactions or redox cycle, potentially contributing to both biological activity and toxicity. acs.org

Phase II Metabolism: Following Phase I, the modified compound undergoes Phase II conjugation reactions. In this phase, an endogenous polar molecule, such as glucuronic acid, sulfate, or glutathione (B108866), is attached to the functional group introduced during Phase I. This process significantly increases the water solubility of the metabolite, facilitating its elimination from the body via urine or bile.

Glucuronidation: This is a common conjugation pathway for compounds with hydroxyl groups. The hydroxylated metabolites of this compound would be prime substrates for UDP-glucuronosyltransferases (UGTs), which would attach a glucuronic acid moiety.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites, another key route for detoxification and excretion.

Glutathione Conjugation: Quinones and their metabolites can react with glutathione (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs). drugbank.com This is a critical detoxification pathway that protects cells from reactive electrophilic species. acs.org

The biotransformation of this compound is likely a complex process involving multiple enzymatic steps, leading to the formation of numerous metabolites before its final excretion.

Table 2: Predicted Biotransformation Reactions for this compound

Metabolic Phase Reaction Type Potential Enzyme Family Substrate Moiety Predicted Outcome
Phase I Oxidation (Hydroxylation) Cytochrome P450 (CYP) Terpenoid side chain Introduction of hydroxyl (-OH) groups
Phase I Reduction Oxidoreductases Quinone ring Conversion to hydroquinone
Phase II Glucuronidation UDP-glucuronosyltransferases (UGTs) Hydroxylated metabolites Conjugation with glucuronic acid
Phase II Sulfation Sulfotransferases (SULTs) Hydroxylated metabolites Conjugation with sulfate
Phase II Glutathione Conjugation Glutathione S-transferases (GSTs) Quinone ring/metabolites Conjugation with glutathione

Future Research Directions and Translational Perspectives

Elucidation of Complete Biosynthetic Pathways

The molecular architecture of Pycnanthuquinone A features a unique and complex linearly fused 6,6,5-tricyclic geranyltoluquinone skeleton. scispace.comnih.gov Understanding its natural production is a fundamental step that can inform both synthetic strategies and yield optimization.

Future research must focus on identifying the complete enzymatic cascade responsible for the biosynthesis of this compound in Pycnanthus angolensis. It is hypothesized that the biosynthesis originates from simpler, linear geranyltoluquinol precursors, which often co-occur in the plant. researchgate.net The key transformation is likely a series of cyclization reactions. Biomimetic syntheses of the related Pycnanthuquinone C strongly suggest that an intramolecular vinyl quinone Diels-Alder (VQDA) reaction could be a crucial step in forming the tricyclic core. tandfonline.comnih.govtraunergroup.org

A comprehensive investigation would involve:

Transcriptome Analysis: Sequencing the transcriptome of P. angolensis to identify candidate genes, such as terpene synthases and cytochrome P450 monooxygenases, that are co-expressed with the production of pycnanthuquinones.

Heterologous Expression: Expressing candidate enzymes in microbial hosts (e.g., E. coli or Saccharomyces cerevisiae) to characterize their specific functions and reconstruct the pathway in vitro and in vivo.

Isotopic Labeling Studies: Using labeled precursors in P. angolensis plant tissues or cell cultures to trace the incorporation of atoms and confirm the proposed biosynthetic intermediates. semanticscholar.org

Elucidating this pathway is not merely an academic exercise; it could pave the way for metabolic engineering approaches to produce this compound or its precursors in scalable microbial systems.

Development of Novel Synthetic Routes for Scalable Production

The limited availability of this compound from its natural source necessitates the development of efficient and scalable total synthesis routes to provide sufficient material for extensive preclinical and potential clinical evaluation. uni-muenchen.de While a concise, three-step biomimetic synthesis for the related Pycnanthuquinone C has been reported, a scalable synthesis specifically for this compound remains an unmet goal. tandfonline.com

Future synthetic chemistry efforts should be directed towards:

Route Optimization: Building upon the elegant VQDA strategy used for Pycnanthuquinone C, research should focus on adapting this methodology for the specific stereochemical and functional group requirements of this compound. tandfonline.comnih.gov This includes establishing the absolute configuration of the natural product, which remains to be definitively determined. researchgate.netresearchgate.net

Scalability and Efficiency: Developing a synthesis that avoids costly reagents, minimizes the number of purification steps, and is robust enough to be performed on a gram scale or larger. researchgate.net This is crucial for enabling advanced biological studies.

Divergent Synthesis: Designing a synthetic pathway that allows for the late-stage introduction of chemical diversity, which would facilitate the creation of analogs for structure-activity relationship (SAR) studies as discussed in section 8.5. researchgate.net

Achieving a scalable synthesis is a critical bottleneck that, once overcome, will significantly accelerate the entire research and development trajectory of this compound. uni-muenchen.de

Comprehensive Preclinical Efficacy and Mechanism of Action Studies

Initial bioassays have established this compound as a compound with significant antihyperglycemic activity in diabetic mouse models. acs.orgresearchgate.net To build a robust case for its therapeutic potential, a comprehensive preclinical program is essential.

Key areas for future investigation include:

In-depth Antidiabetic Profiling: Expanding studies beyond simple glucose-lowering effects to evaluate impacts on insulin (B600854) resistance, glucose tolerance, and long-term glycemic control (e.g., HbA1c levels) in various animal models of type 2 diabetes. frontiersin.orgfrontiersin.org

Mechanism of Action (MoA) Elucidation: Preliminary evidence suggests that pycnanthuquinones may exert their effects by activating the PI3K/Akt signaling pathway, a central regulator of glucose metabolism. researchgate.netd-nb.infonih.gov This hypothesis must be rigorously tested. Research should use molecular probes and cell-based assays to confirm the engagement of PI3K/Akt and its downstream effectors, such as GLUT4 translocation. mdpi.comscientificarchives.com

Exploration of Other Therapeutic Areas: Given that compounds isolated from P. angolensis have shown antifungal and cytotoxic activities, this compound should be screened against a broad panel of cancer cell lines and microbial pathogens to uncover any additional therapeutic potential. scispace.comnih.gov

These studies will not only validate the primary therapeutic indication but also provide a deeper understanding of the molecular pharmacology of this compound, which is essential for predicting its clinical effects and identifying relevant biomarkers.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of managing complex multifactorial diseases like type 2 diabetes. scispace.com Investigating the potential for this compound to work synergistically with established antidiabetic drugs could lead to more effective and safer treatment regimens. A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. rsc.org

Future research should systematically explore:

Combinations with Metformin (B114582): As a first-line therapy for type 2 diabetes, metformin is a logical partner. Studies in animal models should be designed to assess whether co-administration of this compound and metformin leads to superior glycemic control or allows for effective treatment at lower doses of each agent, potentially reducing side effects. The synergistic effects of other quinones, like thymoquinone, with metformin provide a strong rationale for this approach. iomcworld.com

Combinations with Other Drug Classes: Exploring combinations with other classes of antidiabetic agents (e.g., SGLT2 inhibitors, GLP-1 receptor agonists, or DPP-4 inhibitors) to identify pairs that target complementary pathways in diabetes pathophysiology.

Mechanism of Synergy: If synergy is observed, mechanistic studies should be undertaken to understand the molecular basis of the interaction. For example, this compound might enhance insulin sensitivity via the PI3K/Akt pathway, which could complement the primary mechanism of another drug.

Demonstrating a synergistic relationship with current standards of care would significantly enhance the translational value and potential clinical utility of this compound. scispace.commdpi.com

Design and Synthesis of Next-Generation this compound Analogs with Improved Potency and Selectivity

Medicinal chemistry campaigns focused on generating and testing analogs are a proven strategy for optimizing the therapeutic properties of a natural product lead. The goal is to develop new chemical entities based on the this compound scaffold that possess improved potency, selectivity, and pharmacokinetic properties.

A structured analog design and synthesis program should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by systematically modifying different parts of the this compound molecule. Key modifications could include altering substituents on the quinone ring and modifying the length and functionality of the terpenoid-derived portion. nih.govnih.gov

Targeted Biological Screening: Evaluating these analogs in the biological and mechanistic assays described in section 8.3 to determine how specific structural changes affect antihyperglycemic potency and selectivity for the intended molecular target (e.g., the PI3K/Akt pathway). mdpi.com

Computational Modeling: Using the SAR data to build computational models that can predict the activity of virtual compounds, thereby guiding the design of more potent and selective second-generation analogs.

This iterative process of design, synthesis, and testing is fundamental to drug discovery and represents a critical path forward to potentially transform the promising natural product this compound into a refined, next-generation therapeutic candidate. nih.gov

Q & A

Q. What are the established methods for synthesizing Pycnanthuquinone A, and how do they ensure structural fidelity?

this compound (CAS No. 186026-84-6) is synthesized via biomimetic approaches, such as Diels-Alder reactions, which mimic natural biosynthetic pathways. For example, vinyl quinones can act as dienophiles in cycloaddition reactions to form the quinoid core structure . Structural fidelity is verified using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Researchers must optimize reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions and ensure enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (472.57 g/mol) and formula.
  • Ultraviolet-visible (UV-Vis) spectroscopy to identify quinone-specific absorbance bands.
  • Chromatographic methods (HPLC, TLC) for purity assessment and separation of stereoisomers. Data must adhere to metric system standards and report numerical precision consistent with instrument capabilities (e.g., ±0.001 g for mass measurements) .

Q. How should researchers design experiments to assess this compound’s baseline bioactivity?

Use the PICOT framework to structure studies:

  • Population : Define biological targets (e.g., microbial strains, cancer cell lines).
  • Intervention : Dose ranges and exposure times.
  • Comparison : Positive/negative controls (e.g., known antibiotics).
  • Outcome : Quantitative metrics (IC₅₀, MIC values).
  • Time : Duration of exposure and observation periods. Ensure statistical rigor by predefining significance thresholds (e.g., p < 0.05) and power calculations to determine sample sizes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., solvent polarity affecting compound solubility). To address this:

  • Conduct systematic reviews to aggregate data across studies.
  • Perform dose-response curve normalization to account for protocol differences.
  • Use meta-regression to identify confounding variables (e.g., pH, temperature). Transparent reporting of raw data and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) are critical .

Q. How can enantioselective synthesis of this compound be optimized to improve yield and scalability?

Advanced approaches include:

  • Chiral auxiliaries or asymmetric catalysis to control stereochemistry during Diels-Alder reactions.
  • Computational modeling (e.g., DFT calculations) to predict transition-state energetics and guide catalyst design.
  • Flow chemistry to enhance reaction reproducibility and scalability. Document reaction parameters (e.g., enantiomeric excess, turnover frequency) in tables with Roman numeral labeling and footnotes for clarity .

Q. What mechanistic studies are required to elucidate this compound’s interaction with cellular targets?

Employ multi-omics integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify target protein modulation.
  • Metabolomics : LC-MS profiling to track metabolic pathway disruptions. Validate findings using knockout models or surface plasmon resonance (SPR) for binding affinity measurements. Data should be analyzed with open-source tools (e.g., MaxQuant) and archived in public repositories .

Methodological Frameworks

Q. How can the FINER criteria evaluate the feasibility of a this compound research project?

Apply the FINERMAPS framework:

  • Feasible : Assess access to synthetic precursors (e.g., quinone derivatives) and instrumentation.
  • Interesting : Align with gaps in natural product pharmacology.
  • Novel : Explore understudied targets (e.g., non-canonical kinase inhibition).
  • Ethical : Follow ICH guidelines for in vivo studies, including humane endpoints.
  • Relevant : Connect to broader goals (e.g., antibiotic resistance mitigation). Predefine resource requirements (e.g., personnel, funding) using Gantt charts .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Use non-linear regression models (e.g., log-logistic curves) to estimate LD₅₀ values.

  • Validate assumptions with Kolmogorov-Smirnov tests for normality.
  • Apply Bonferroni correction for multiple comparisons. Report results in tables with ±SEM and confidence intervals, avoiding excessive decimal places (e.g., 25.3 ± 1.2 μg/mL) .

Data Reporting and Reproducibility

Q. How should researchers address reproducibility challenges in this compound studies?

  • Preregister protocols on platforms like Open Science Framework.
  • Share synthetic procedures with step-by-step videos or supplementary materials.
  • Use reference standards (e.g., commercially available quinones) for assay calibration. Adhere to STROBE or ARRIVE guidelines for transparent reporting of experimental details .

Q. What are best practices for integrating conflicting spectroscopic data into a cohesive structural analysis?

Combine complementary techniques :

  • 2D-NMR (COSY, NOESY) to resolve spin-spin coupling ambiguities.
  • Single-crystal X-ray diffraction for absolute configuration determination.
  • Electronic circular dichroism (ECD) to correlate experimental and calculated spectra.
    Discrepancies should be discussed in the context of solvent effects or dynamic conformational changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.